molecular formula C17H22N2O3 B12492879 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide

4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide

Cat. No.: B12492879
M. Wt: 302.37 g/mol
InChI Key: AHYKEBNFULAGAH-UHFFFAOYSA-N
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Description

4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of a methoxy group, an azetidinone ring, and a cyclohexyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide typically involves multiple steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a β-lactam precursor can yield the azetidinone ring.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the azetidinone intermediate.

    Formation of the Benzamide Core: The final step involves the coupling of the methoxybenzoyl chloride with the azetidinone-cyclohexyl intermediate under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The azetidinone ring can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[1-(2-oxoazetidin-1-yl)phenyl]benzamide
  • 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide
  • 4-methoxy-N-[1-(2-oxoazetidin-1-yl)cycloheptyl]benzamide

Uniqueness

4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide is unique due to the presence of the cyclohexyl group, which may confer specific steric and electronic properties that influence its biological activity and chemical reactivity. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclohexyl]benzamide

InChI

InChI=1S/C17H22N2O3/c1-22-14-7-5-13(6-8-14)16(21)18-17(10-3-2-4-11-17)19-12-9-15(19)20/h5-8H,2-4,9-12H2,1H3,(H,18,21)

InChI Key

AHYKEBNFULAGAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2(CCCCC2)N3CCC3=O

Origin of Product

United States

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